molecular formula C11H11F3N2O2 B2582675 3-Amino-3-phenylpropanenitrile, trifluoroacetic acid CAS No. 1384428-71-0

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

Cat. No.: B2582675
CAS No.: 1384428-71-0
M. Wt: 260.216
InChI Key: HVMJUYVCSUVRBM-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid is a compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.22 g/mol . It is a salt formed by the combination of 3-amino-3-phenylpropanenitrile and trifluoroacetic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenylpropanenitrile, trifluoroacetic acid typically involves the reaction of 3-amino-3-phenylpropanenitrile with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce primary amines .

Scientific Research Applications

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-phenylpropanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-amino-3-phenylpropanenitrile, trifluoroacetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its combination with trifluoroacetic acid, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMJUYVCSUVRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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